molecular formula C10H10ClN3O3 B1407022 {[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride CAS No. 1638612-71-1

{[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride

Cat. No. B1407022
M. Wt: 255.66 g/mol
InChI Key: OIPHIRSFTYURIU-UHFFFAOYSA-N
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Description

The compound contains a 1,3-benzodioxol-5-yl moiety, which is a common structural component in many bioactive molecules . It also contains a 1,2,4-oxadiazol ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The term “methylamine hydrochloride” suggests that a methylamine group is present, and it is in the form of a hydrochloride salt .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,3-benzodioxol-5-yl and 1,2,4-oxadiazol rings, along with the methylamine group . These functional groups would likely confer specific physical and chemical properties to the molecule .


Chemical Reactions Analysis

Again, without specific information, it’s challenging to provide a detailed analysis of the chemical reactions involving this compound . The reactivity would likely be influenced by the presence of the heterocyclic rings and the amine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the heterocyclic rings and the amine group would likely confer specific properties, such as polarity and potential for hydrogen bonding .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Studies on N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine have explored reactions leading to ring fission and the formation of various derivatives. These reactions are significant in the synthesis of complex organic compounds, as demonstrated by Jäger et al. (2002) who investigated the reaction of N-(3,4-dichlorophenethyl)-N-methylamine with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole (Jäger, Laggner, Mereiter, & Holzer, 2002).

Biological Activities and Applications

  • Antimicrobial and Antifungal Properties :

    • Some 1,2,4-oxadiazole derivatives, including those structurally related to {[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride, have been synthesized and evaluated for their antimicrobial activities. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives with antimicrobial properties (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
  • Anticancer Activity :

    • Certain benzimidazoles bearing 1,2,4-oxadiazole nucleus have shown significant in vitro anticancer activity. Rashid, Husain, & Mishra (2012) conducted a study on the synthesis of these compounds and their evaluation for anticancer activity (Rashid, Husain, & Mishra, 2012).
  • Nematocidal Activity :

    • Novel 1,2,4-oxadiazole derivatives have been found to exhibit nematocidal activities. Liu, Wang, Zhou, & Gan (2022) synthesized a series of these derivatives and evaluated their effectiveness against Bursaphelenchus xylophilus, showing potential as nematicides (Liu, Wang, Zhou, & Gan, 2022).
  • Corrosion Inhibition :

    • Oxadiazole derivatives have been investigated for their corrosion inhibition properties. Ammal, Prajila, & Joseph (2018) studied the effect of such derivatives on the corrosion inhibition of mild steel in sulphuric acid, revealing their potential as protective agents (Ammal, Prajila, & Joseph, 2018).
  • Energetic Materials Development :

    • Synthesized oxadiazole derivatives have been explored for their use in developing energetic materials with high heat of detonation. Cao et al. (2020) conducted a study on the synthesis of 1,2,4-oxadiazol derivatives and their application in energetic salts (Cao, Huang, Pang, Lin, Yang, Gong, & Fan, 2020).
  • Antioxidant Activities :

    • Derivatives of 1,2,4-oxadiazole, such as those structurally related to the subject compound, have been synthesized and shown to possess antioxidant properties. Saundane, Verma, & Katkar (2013) found that certain derivatives exhibited significant antioxidant activities (Saundane, Verma, & Katkar, 2013).

Safety And Hazards

Without specific safety data, it’s difficult to provide detailed information on the safety and hazards associated with this compound . As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its biological or pharmacological activity . Further studies would be needed to explore these aspects .

properties

IUPAC Name

[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3.ClH/c11-4-9-12-10(13-16-9)6-1-2-7-8(3-6)15-5-14-7;/h1-3H,4-5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPHIRSFTYURIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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